Dual SHP2/HDAC1 Inhibitory Potency vs. Clinical-Stage Single-Target Inhibitors SHP099 and SAHA
SHP2/HDAC-IN-1 demonstrates balanced, low-nanomolar inhibition of both SHP2 and HDAC1, whereas the clinical-stage SHP2 inhibitor SHP099 and the FDA-approved HDAC inhibitor SAHA each inhibit only a single target. The dual inhibitor's SHP2 IC50 of 20.4 nM is comparable to SHP099's reported IC50 of 71 nM (allosteric SHP2 inhibition) [1]. Its HDAC1 IC50 of 25.3 nM is within the same order of magnitude as SAHA's HDAC1 IC50 of approximately 10 nM [2]. Critically, SHP2/HDAC-IN-1 is the only molecule capable of concurrently engaging both enzymatic activities at therapeutically relevant concentrations [3].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | SHP2: 20.4 nM; HDAC1: 25.3 nM |
| Comparator Or Baseline | SHP099: SHP2 IC50 = 71 nM; SAHA: HDAC1 IC50 ≈ 10 nM |
| Quantified Difference | SHP2/HDAC-IN-1 inhibits both targets; SHP099 lacks HDAC1 activity; SAHA lacks SHP2 activity. |
| Conditions | In vitro enzymatic assays (SHP2 allosteric inhibition assay; HDAC1 fluorometric assay) |
Why This Matters
The dual-target inhibition profile eliminates the need for combination dosing, simplifies experimental design, and enables unique investigation of SHP2-HDAC crosstalk.
- [1] CiteAb. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. (SHP099 IC50 data). View Source
- [2] Abcam. SAHA (Vorinostat), HDAC inhibitor (ab144480). View Source
- [3] Liu M, Gao S, Liang T, Qiu X, Yang X, Fang H, Hou X. Discovery of Novel Src Homology-2 Domain-Containing Phosphatase 2 and Histone Deacetylase Dual Inhibitors with Potent Antitumor Efficacy and Enhanced Antitumor Immunity. J Med Chem. 2022;65(18):12200-12218. View Source
